
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the propan-2-yl substituent.
Isopropyltriphenylphosphonium bromide: Similar structure but lacks the azanide group.
Tetraphenylphosphonium bromide: Contains an additional phenyl group instead of the propan-2-yl substituent
Uniqueness
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide is unique due to its combination of a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphonium compounds .
Eigenschaften
CAS-Nummer |
238083-06-2 |
|---|---|
Molekularformel |
C21H24BrNNaP |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1 |
InChI-Schlüssel |
GJZNHDOXOMAUCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
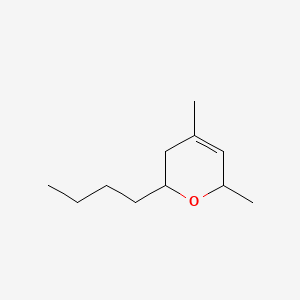

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
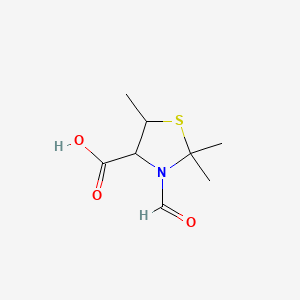
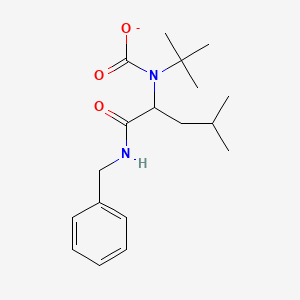
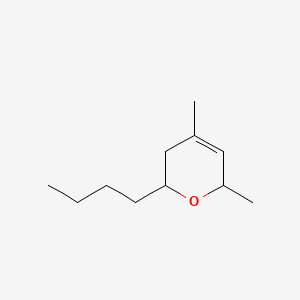
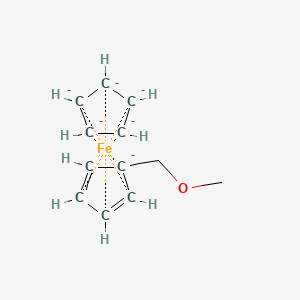


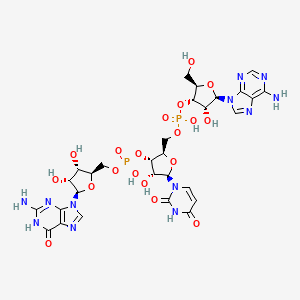
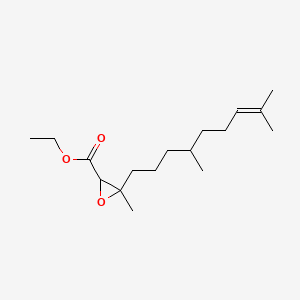
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
